[(5-Nitrothiophen-2-yl)methylidene]hydrazine
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Overview
Description
[(5-Nitrothiophen-2-yl)methylidene]hydrazine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation of 5-nitrothiophene-2-carbaldehyde and hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrothiophen-2-yl)methylidene]hydrazine typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(5-Nitrothiophen-2-yl)methylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Scientific Research Applications
- **Chemistry
Properties
CAS No. |
22604-86-0 |
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Molecular Formula |
C5H5N3O2S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
(5-nitrothiophen-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C5H5N3O2S/c6-7-3-4-1-2-5(11-4)8(9)10/h1-3H,6H2 |
InChI Key |
ATYVFBODMVEWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NN |
Origin of Product |
United States |
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